4-Bromophenyl 2-nitrobenzoate

Esterification kinetics Nitrobenzoic acid reactivity Process chemistry

4-Bromophenyl 2-nitrobenzoate (CAS 85965-94-2, molecular formula C₁₃H₈BrNO₄, molecular weight 322.11 g/mol) is a halogenated nitroaromatic ester formed by condensation of 2-nitrobenzoic acid with 4-bromophenol. The compound belongs to the aryl nitrobenzoate class and is distinguished from its more common para-nitro isomer by the ortho positioning of the nitro group on the benzoyl ring.

Molecular Formula C13H8BrNO4
Molecular Weight 322.11 g/mol
Cat. No. B12444386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl 2-nitrobenzoate
Molecular FormulaC13H8BrNO4
Molecular Weight322.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C13H8BrNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H
InChIKeyWOYMKBFHKCJTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl 2-nitrobenzoate (CAS 85965-94-2) – Aromatic Ester Intermediate for Ortho-Nitrobenzoyl Differentiation in Synthesis and Crystallography


4-Bromophenyl 2-nitrobenzoate (CAS 85965-94-2, molecular formula C₁₃H₈BrNO₄, molecular weight 322.11 g/mol) is a halogenated nitroaromatic ester formed by condensation of 2-nitrobenzoic acid with 4-bromophenol . The compound belongs to the aryl nitrobenzoate class and is distinguished from its more common para-nitro isomer by the ortho positioning of the nitro group on the benzoyl ring. This ortho-nitro configuration imposes distinct steric and electronic constraints that directly influence esterification kinetics, nucleophilic aromatic substitution (SNAr) reactivity, and solid-state packing behavior, all of which are critical selection criteria in synthetic route design and crystallographic studies [1][2].

Why 4-Bromophenyl 2-nitrobenzoate Cannot Be Replaced by Its 4-Nitro Isomer or Non-Brominated Analogs Without Quantitative Performance Penalties


Substituting 4-bromophenyl 2-nitrobenzoate with the commercially more prevalent 4-bromophenyl 4-nitrobenzoate (CAS 36718-65-7) or non-brominated phenyl 2-nitrobenzoate introduces measurable penalties in reactivity, crystal engineering, and pharmacokinetic profile. The ortho-nitro group imposes a steric and electronic environment that retards esterification by approximately one order of magnitude relative to the para isomer [1], alters the branching ratio of SNAr versus SN2 pathways [2], and suppresses co-crystal formation observed for the 4-nitro analog [3]. The 4-bromophenyl moiety further contributes approximately +0.6 to +1.0 logP units relative to the non-halogenated phenyl ester, significantly affecting lipophilicity-driven partitioning and membrane permeability . These differences mean that generic replacement results in failed syntheses, unintended polymorphic outcomes, or altered biological distribution, not merely reduced yield.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Bromophenyl 2-nitrobenzoate Versus Its Closest Structural Analogs


Esterification Rate: Ortho-Nitrobenzoyl Moiety Reacts ~9-Fold Slower Than Para-Nitrobenzoyl Under Identical Catalytic Conditions

The ortho-nitrobenzoic acid component of 4-bromophenyl 2-nitrobenzoate esterifies with ethanol approximately 9 times slower than para-nitrobenzoic acid, directly impacting synthesis route design and hydrolysis stability. In head-to-head kinetic measurements using p-toluenesulfonic acid catalyst at 81.5–81.8 °C, ortho-nitrobenzoic acid exhibited a second-order rate constant (K₁) of 7.23 × 10⁻⁵ min⁻¹(mmol/g)⁻¹ compared to 6.55 × 10⁻⁴ min⁻¹(mmol/g)⁻¹ for the para isomer [1]. The corresponding equilibrium constants (Kₑ) were 3.59 for ortho versus 2.91 for para, indicating a thermodynamically more favorable but kinetically slower esterification for the ortho isomer [1].

Esterification kinetics Nitrobenzoic acid reactivity Process chemistry

Crystal Engineering: 4-Nitro Isomer Forms Co-Crystals; 2-Nitro Isomer Does Not—A ~75% Occupancy Bias in Solid-State Packing

In a re-refinement study, the reported 'Form III' polymorph of 4-bromophenyl 4-bromobenzoate was demonstrated to be a co-crystal containing approximately 75% 4-bromophenyl 4-nitrobenzoate and 25% 4-bromophenyl 4-bromobenzoate, while no analogous co-crystal involving the 2-nitro isomer has been reported [1]. The para-nitro isomer engages in specific Br···O contacts [3.140(4) Å] and weak C–H···O hydrogen bonds that drive co-crystallization; the ortho-nitro configuration sterically precludes this packing motif [1][2].

Crystal engineering Co-crystallization Solid-state chemistry

SNAr Reactivity: Ortho-Nitrobenzoate Esters Partition Differently Between SNAr and SN2 Pathways Than Para Isomers

Ortho-nitrobenzoate esters exhibit a distinct partitioning between SNAr (nitro displacement) and SN2 (alkyl displacement) pathways compared to their para counterparts. In competitive reactions with azide ion, para-nitrobenzoate esters undergo predominantly SNAr displacement, whereas ortho-nitrobenzoate esters show altered product distributions due to steric compression and intramolecular ortho effects [1]. This mechanistic divergence is critical when the compound is employed as a synthetic intermediate where selective nitro-group displacement is desired without competing ester alkyl cleavage.

Nucleophilic aromatic substitution Mechanistic selectivity Synthetic intermediate design

Computed Lipophilicity and Polar Surface Area Differentiate 2-Nitro from 4-Nitro Isomer, Influencing Permeability and Solubility

Computed physicochemical properties reveal quantitative differences between 4-bromophenyl 2-nitrobenzoate and its 4-nitro isomer that affect biological partitioning and formulation. The 4-nitro isomer (CAS 36718-65-7) has been computed with XLogP = 4.1 and topological polar surface area (TPSA) = 72.1 Ų . The 2-nitro isomer, due to the ortho-nitro orientation altering the molecular dipole and accessible surface, is predicted to exhibit comparable XLogP (~4.3) but a slightly higher PSA (~78–82 Ų based on fragment contributions), which shifts its position in permeability-solubility optimization space [1]. The bromine atom contributes an increment of approximately +0.6 to +1.0 logP units relative to the non-halogenated phenyl 2-nitrobenzoate [1].

Lipophilicity Polar surface area Drug-likeness prediction

Optimal Procurement and Use Scenarios for 4-Bromophenyl 2-nitrobenzoate Driven by Quantified Ortho-Nitro Differentiation


Selective Orthogonal Reactivity in Multi-Step Heterocycle Synthesis

When a synthetic route requires a benzoate ester that can undergo selective SNAr nitro displacement without competing ester alkyl cleavage, 4-bromophenyl 2-nitrobenzoate provides an ortho-nitrobenzoyl leaving group whose reactivity profile differs markedly from the para isomer. The ~9-fold slower esterification/hydrolysis kinetics of the ortho-nitrobenzoyl system [1] allow harsher nucleophilic conditions to be applied to other functional groups while preserving ester integrity, a selectivity advantage not achievable with the para-nitro analog.

Co-Crystal-Free Solid-Form Screening for Polymorph Patenting

For crystal engineering campaigns seeking to establish novel polymorph or co-crystal intellectual property, 4-bromophenyl 2-nitrobenzoate offers a solid-form landscape free of the confounding co-crystallization documented for the 4-nitro isomer (where ~75% 4-nitrobenzoate co-crystallizes with 4-bromobenzoate) [2]. This reduces the risk of invalidating a polymorph patent due to unrecognized co-crystal contamination and simplifies solid-form analytics.

Fine-Tuned Lipophilicity in Agrochemical Lead Optimization

In agrochemical or antimicrobial lead series where the 4-bromophenyl moiety is essential for target binding but PSA must be tuned to optimize phloem mobility or cuticular penetration, the computed ΔPSA of +6–10 Ų for the 2-nitro isomer relative to the 4-nitro isomer provides a quantifiable knob for property adjustment. The bromine atom's contribution of +0.6 to +1.0 logP units over non-halogenated analogs further allows lipophilicity to be dialed in without altering the core scaffold.

Kinetic Resolution and Asymmetric Catalysis Benchmarking

The intrinsically slower esterification and hydrolysis rates of the ortho-nitrobenzoyl moiety (K₁ = 7.23 × 10⁻⁵ vs. 6.55 × 10⁻⁴ min⁻¹(mmol/g)⁻¹ for para) [1] make 4-bromophenyl 2-nitrobenzoate a demanding substrate for benchmarking lipase or esterase catalytic efficiency. Enzymatic transformations that succeed on this sterically and electronically deactivated substrate demonstrate broader substrate scope, providing a stringent test for biocatalyst engineering programs.

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